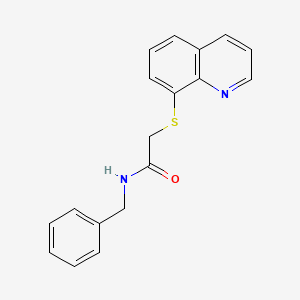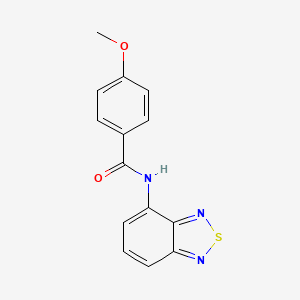![molecular formula C22H29N5O2 B5522026 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23212518 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Bioactivity
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit anti-inflammatory and analgesic properties. The synthesis of these compounds involves complex chemical reactions that lead to the creation of heterocyclic compounds with significant biological activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacologically Active Compounds
Investigations into 2-dialkylaminobenzimidazoles have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities among others. Such studies highlight the versatility of benzimidazole derivatives in pharmacology, suggesting that molecules with similar structural elements could be explored for diverse therapeutic purposes (Zhukovskaya et al., 2017).
Antimicrobial Activity of Pyridine Derivatives
Synthesis of new pyridine derivatives has led to compounds with variable and modest antimicrobial activity against a range of bacterial and fungal strains. This research area underscores the importance of novel synthetic pathways in creating molecules that can serve as potential antimicrobial agents, pointing to the relevance of exploring the antimicrobial potential of similarly structured compounds (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Direcciones Futuras
The compound is currently available for scientific research needs . Its potential applications and future directions would depend on the results of such research. Given its complex structure and the presence of various functional groups, it could be of interest in fields such as medicinal chemistry or materials science.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-15-20(24-22(23-17)27-9-4-3-5-10-27)25-11-13-26(14-12-25)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUSIDKVOFXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B5521956.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B5521981.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)


![3-cyclopropyl-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5522033.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
